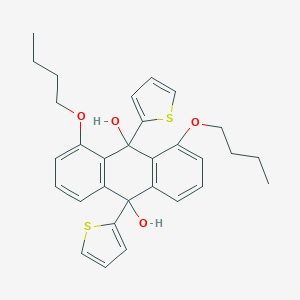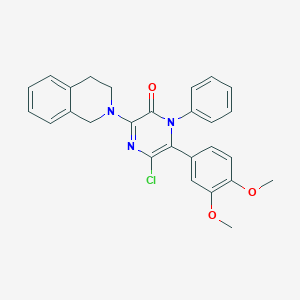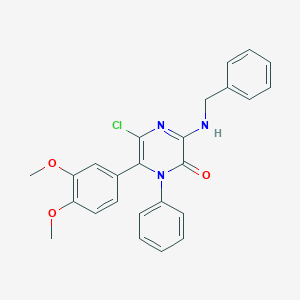
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol, also known as DTA, is a synthetic compound that belongs to the family of anthracenediols. DTA has been extensively studied for its potential applications in various scientific research fields due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol is based on its ability to act as a charge carrier in organic electronic devices. It has been found to exhibit high electron affinity and low ionization potential, which makes it a good candidate for use as an electron transport material.
Biochemical and Physiological Effects:
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it exhibits low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications such as drug delivery and tissue engineering.
Advantages and Limitations for Lab Experiments
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol offers several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under ambient conditions. However, it has some limitations, including its relatively high cost and the need for specialized equipment for its characterization.
Future Directions
There are several future directions for research on 1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol. One potential area of research is the development of new synthesis methods that could reduce the cost and increase the yield of the compound. Another area of research is the exploration of its potential applications in biomedical fields such as drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action of 1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol and its potential applications in organic electronic devices.
Synthesis Methods
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol can be synthesized by a multi-step reaction process that involves the condensation of 2-thiophene carboxaldehyde with 9,10-anthracenedione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the reduced intermediate with butyl bromide in the presence of potassium carbonate.
Scientific Research Applications
1,8-Dibutoxy-9,10-di(2-thienyl)-9,10-dihydro-9,10-anthracenediol has been studied for its potential applications in various scientific research fields, including organic electronics, optoelectronics, and photovoltaics. It has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
properties
Molecular Formula |
C30H32O4S2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
1,8-dibutoxy-9,10-dithiophen-2-ylanthracene-9,10-diol |
InChI |
InChI=1S/C30H32O4S2/c1-3-5-17-33-23-13-7-11-21-27(23)30(32,26-16-10-20-36-26)28-22(29(21,31)25-15-9-19-35-25)12-8-14-24(28)34-18-6-4-2/h7-16,19-20,31-32H,3-6,17-18H2,1-2H3 |
InChI Key |
ORYHDSMGPCLSEK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC2=C1C(C3=C(C2(C4=CC=CS4)O)C=CC=C3OCCCC)(C5=CC=CS5)O |
Canonical SMILES |
CCCCOC1=CC=CC2=C1C(C3=C(C2(C4=CC=CS4)O)C=CC=C3OCCCC)(C5=CC=CS5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)

![Methyl 4-[5-(1-adamantylamino)-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl]benzoate](/img/structure/B290120.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)